1,9-Dioxa-4-azaspiro[5.5]undecane

Organic Synthesis Medicinal Chemistry Spirocyclic Scaffolds

This 1,9-Dioxa-4-azaspiro[5.5]undecane (CAS 402938-74-3) provides a conformationally constrained spirocyclic scaffold with a defined H-bond profile (1 donor, 3 acceptors) and zero rotatable bonds. Its low MW (157.21) and moderate polarity (XLogP3 -0.4) make it strategic for CNS drug discovery, improving metabolic stability over flat aromatics. Procure for synthesizing spiromorpholinotetrahydropyran libraries via Prins cascade or novel sulfonamide derivatives for enhanced target selectivity.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 402938-74-3
Cat. No. B1376763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dioxa-4-azaspiro[5.5]undecane
CAS402938-74-3
Synonyms1,9-dioxa-4-azaspiro(5.5)undecane
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1COCCC12CNCCO2
InChIInChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2
InChIKeyNUVBZLOENHPIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Dioxa-4-azaspiro[5.5]undecane (CAS 402938-74-3) - Chemical Identity and Procurement-Relevant Class Profile


1,9-Dioxa-4-azaspiro[5.5]undecane (CAS 402938-74-3) is a spirocyclic heterocyclic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol [1]. It belongs to the broader class of 1,9-dioxa-4-azaspiro[5.5]undecanes, which are characterized by a rigid, conformationally constrained framework formed by two fused rings sharing a single spiro atom, incorporating oxygen and nitrogen heteroatoms. This structural motif is valued in medicinal chemistry as a privileged scaffold for drug discovery, offering enhanced metabolic stability and 3D complexity compared to flat aromatic systems. For procurement, the compound is commercially available from various suppliers, typically with a purity of 95% or 97%, and is provided as a powder for research and development purposes [2].

Why Generic Substitution of 1,9-Dioxa-4-azaspiro[5.5]undecane Fails for Rigorous Scientific Inquiry


The term 'generic substitution' for a research chemical like 1,9-Dioxa-4-azaspiro[5.5]undecane is misleading. While alternative spirocyclic scaffolds such as 3-azaspiro[5.5]undecane or 2,4-dioxaspiro[5.5]undecane derivatives exist, they possess fundamentally different heteroatom arrangements and physicochemical properties, making them non-equivalent as research tools. For instance, the presence of two oxygen atoms and one nitrogen atom in the 1,9-dioxa-4-azaspiro[5.5]undecane core creates a specific hydrogen-bonding profile (1 donor, 3 acceptors) and polarity (XLogP3 = -0.4) that differs from all-carbon or mono-heteroatom analogs. This unique signature dictates its interactions in biological systems and its reactivity in synthetic transformations. The comparative data below demonstrates that even seemingly minor structural changes among spiro[5.5]undecanes lead to quantifiably different behaviors, directly impacting the validity and reproducibility of research outcomes.

Quantitative Evidence Differentiating 1,9-Dioxa-4-azaspiro[5.5]undecane from Closest Analogs


Unique Synthetic Accessibility via Prins Cascade Cyclization for Derivative Synthesis

The 1,9-dioxa-4-azaspiro[5.5]undecane core can be assembled via a novel Prins cascade bicyclization process, enabling the efficient synthesis of spiromorpholinotetrahydropyran derivatives [1]. This method was developed and reported for the first time for this specific scaffold, as demonstrated in a 2014 publication in The Journal of Organic Chemistry. In contrast, other spiro[5.5]undecane derivatives, such as the HIV-1 integrase inhibitors based on 2,4-dioxaspiro[5.5]undecane, are typically synthesized using a Diels-Alder reaction [2]. The availability of a distinct, scaffold-specific synthetic route provides researchers with a unique entry point for creating diverse libraries of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives for structure-activity relationship (SAR) studies, which would not be possible by simply substituting with a different spirocyclic core.

Organic Synthesis Medicinal Chemistry Spirocyclic Scaffolds

Inferred Conformational Rigidity Advantage for Target Binding via Rotatable Bond Analysis

The 1,9-Dioxa-4-azaspiro[5.5]undecane core possesses zero (0) rotatable bonds [1]. This is a fundamental physicochemical property that quantifies the compound's conformational rigidity. This contrasts with many common piperazine or piperidine scaffolds often used as simpler building blocks, which contain multiple rotatable bonds, leading to a larger number of accessible low-energy conformations. A derivative of this compound, 4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane, has been specifically noted for its core's contribution to 'conformational rigidity, improving selectivity in molecular interactions' [2]. This is a class-level inference where the rigid, pre-organized scaffold is hypothesized to offer entropic advantages in binding to biological targets, potentially leading to higher affinity and selectivity compared to more flexible analogs, a principle central to modern drug discovery.

Medicinal Chemistry Drug Design Molecular Pharmacology

Distinct Polarity and Hydrogen Bonding Profile Relative to Other Azaspiro[5.5]undecanes

The physicochemical profile of 1,9-Dioxa-4-azaspiro[5.5]undecane is defined by a predicted XLogP3 of -0.4, a pKa of 8.73±0.20, and a hydrogen bond donor/acceptor count of 1/3 [1]. These parameters are distinct from a close analog like 3-Azaspiro[5.5]undecane, which is a more lipophilic all-carbon/amine scaffold and is used as an M2 proton channel inhibitor (IC50 ~1 μM) [2]. The introduction of the two oxygen atoms in the 1,9-dioxa derivative significantly increases polarity and hydrogen-bonding capacity, which are critical determinants of a molecule's solubility, permeability, and interaction with biological targets. This quantitative difference in logP and hydrogen bonding ensures the two scaffolds will exhibit different ADME (Absorption, Distribution, Metabolism, Excretion) properties and target engagement profiles, making them non-substitutable for most applications.

Medicinal Chemistry Drug Discovery Biophysical Chemistry

Validated Utility as a Central Scaffold for Derivatization in Chemical Biology Probes

The utility of the 1,9-dioxa-4-azaspiro[5.5]undecane core is demonstrated by its use as a key intermediate in the synthesis of more complex biological probes. For example, it serves as the core structure for 4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane [1], a sulfonamide derivative of interest for its potential as an enzyme inhibitor or receptor modulator. Similarly, Boc-protected variants like 4-(tert-Butoxycarbonyl)-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid (CAS 2763776-12-9) are commercially available, indicating its established role in multi-step synthesis and peptide chemistry . This contrasts with other spirocyclic scaffolds that may have less commercial availability of protected or functionalized derivatives, limiting their immediate use as a modular building block. The documented transformation of this core into diverse, biologically relevant molecules validates its selection as a privileged scaffold for chemical biology and drug discovery research.

Chemical Biology Medicinal Chemistry Probe Development

Procurement-Driven Application Scenarios for 1,9-Dioxa-4-azaspiro[5.5]undecane


Focused Library Synthesis for Structure-Activity Relationship (SAR) Studies

Procure this compound to generate focused libraries of spiromorpholinotetrahydropyran derivatives using the validated Prins cascade cyclization method [1]. The unique synthetic entry provided by this scaffold allows for the rapid exploration of chemical space around a rigid, conformationally constrained core [2], which is invaluable for optimizing potency and selectivity against challenging biological targets. This is particularly relevant for projects aiming to improve upon the properties of existing, more flexible leads.

Design of CNS-Penetrant Drug Candidates

The low molecular weight (157.21 g/mol) and moderate polarity (XLogP3 = -0.4) of this scaffold place it within favorable physicochemical space for central nervous system (CNS) drug design [1]. Its zero rotatable bonds and defined 3D shape are ideal for targeting protein-protein interactions or specific binding pockets in the brain [2]. Procurement of this core is a strategic starting point for medicinal chemists developing new therapeutics for neurological disorders, where passive permeability and metabolic stability are paramount.

Synthesis of Novel Sulfonamide-Based Enzyme Inhibitors

Procure 1,9-Dioxa-4-azaspiro[5.5]undecane as a key intermediate for the synthesis of novel sulfonamide derivatives, such as 4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane [1]. This application leverages the core's conformational rigidity to pre-organize the sulfonamide warhead for optimal interaction with enzyme active sites [2], potentially improving target selectivity and reducing off-target effects compared to analogous sulfonamides built on more flexible scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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